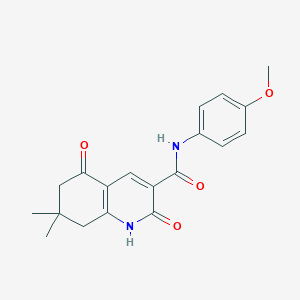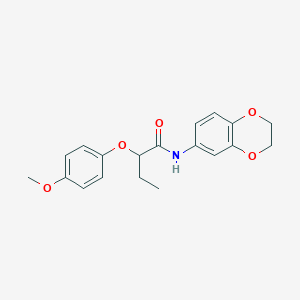
N-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including those with complex structures similar to N-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, involves multifaceted chemical processes. For instance, compounds with diuretic properties have been synthesized, highlighting the potential routes for constructing similar quinoline carboxamides (Shishkina et al., 2018). Other research efforts include the development of novel synthetic routes for related quinoline derivatives, showcasing the diversity of synthetic strategies available for such compounds (Bänziger et al., 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been extensively studied, with particular focus on polymorphic modifications and their implications for chemical behavior and applications. Investigations into the crystal structure of related compounds reveal insights into molecular interactions and structural organization, which are crucial for understanding the physical and chemical properties of these compounds (Shishkina et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of quinoline carboxamides, including conjugate addition reactions and their outcomes, has been a subject of study. For example, facilitated intramolecular conjugate addition reactions of N-(p-methoxyphenyl)-3-(3',6'-dioxo-2',4'-dimethylcyclohexa-1',4'-dienyl)-3,3-dimethylpropionamide have been characterized, shedding light on the chemical behavior of similar compounds (Wolfe et al., 1992).
Physical Properties Analysis
The study of physical properties, such as solubility, viscosity, and thermal stability, is critical for understanding how quinoline derivatives can be utilized in various applications. For instance, research on polyamides containing quinoxaline moiety has provided valuable information on the solubility and thermal behavior of these polymers, which can be extrapolated to understand the physical characteristics of quinoline carboxamides (Patil et al., 2011).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as their ability to undergo various reactions and form new compounds, are of significant interest. Studies on the synthesis and reactions of quinoline derivatives provide insights into the functional groups' reactivity and the potential for creating novel compounds with desired properties (Yermolayev et al., 2008).
作用機序
Target of Action
Similar compounds have been reported to target egfr and vegfr-2, which are associated with the progression of triple-negative breast cancer .
Mode of Action
Based on the structural similarity to other compounds, it can be inferred that it might interact with its targets (egfr and vegfr-2) and induce changes that inhibit their function . The interaction of the molecules in the domain of the EGFR and VEGFR-2 receptors was better understood through molecular dynamic simulation of the complex .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related to cancer progression, particularly those involving egfr and vegfr-2 .
Pharmacokinetics
Similar compounds have been evaluated using pharmacokinetic and drug-likeness models, and they have met the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good absorption, distribution, metabolism, excretion, and toxicity properties.
Result of Action
Similar compounds have been shown to have strong electronic characteristics and varying levels of affinity for target proteins .
特性
IUPAC Name |
N-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19(2)9-15-13(16(22)10-19)8-14(18(24)21-15)17(23)20-11-4-6-12(25-3)7-5-11/h4-8H,9-10H2,1-3H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEIZOUBEVPPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4709112.png)
![ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4709114.png)
![3-(3-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B4709117.png)
![3-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4709122.png)
![4-{[(4-hydroxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4709123.png)
![1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4709131.png)

![dimethyl 5-({2-[(2-methoxyethyl)thio]benzoyl}amino)isophthalate](/img/structure/B4709163.png)
![ethyl 5-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4709164.png)

![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4709185.png)
![methyl 5-methyl-4-phenyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4709193.png)
![ethyl N-[4-(butyrylamino)benzoyl]glycinate](/img/structure/B4709199.png)
![1-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4709207.png)